Cas no 1248449-14-0 (3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one)

3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one
-
- インチ: 1S/C8H10N2O/c1-2-5-10-6-3-4-7(9)8(10)11/h2-4,6H,1,5,9H2
- InChIKey: MXDQUVXFKUZIDE-UHFFFAOYSA-N
- SMILES: O=C1C(=CC=CN1CC=C)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 241
- トポロジー分子極性表面積: 46.3
- XLogP3: 0.6
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783317-0.5g |
3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
TRC | A225586-500mg |
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 500mg |
$ 680.00 | 2022-06-08 | ||
Enamine | EN300-783317-5.0g |
3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
TRC | A225586-100mg |
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 100mg |
$ 185.00 | 2022-06-08 | ||
Enamine | EN300-783317-10.0g |
3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
Enamine | EN300-783317-2.5g |
3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-783317-0.1g |
3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
TRC | A225586-1g |
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 1g |
$ 1070.00 | 2022-06-08 | ||
Enamine | EN300-783317-1.0g |
3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-783317-0.05g |
3-amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1248449-14-0 | 95% | 0.05g |
$587.0 | 2024-05-22 |
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one 関連文献
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-oneに関する追加情報
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one: A Comprehensive Overview
The compound with CAS No. 1248449-14-0, commonly referred to as 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of dihydropyridines, which are known for their versatility and importance in organic synthesis. The structure of 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one features a dihydropyridine ring system with an amino group at position 3 and a propenyl group at position 1. This unique combination of functional groups makes it a valuable substrate for further chemical modifications and derivatizations.
Recent studies have highlighted the potential of dihydropyridine derivatives in drug discovery, particularly in the development of calcium channel blockers. These compounds have shown promise in treating cardiovascular diseases due to their ability to modulate ion channels and influence cellular signaling pathways. The presence of the amino group in 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one adds to its reactivity, making it a suitable candidate for exploring new therapeutic agents.
In addition to its pharmacological applications, 3-Amino-1-(prop-2-en-1-yli)-dihydro-pyridinone has been investigated for its role in material science. Researchers have explored its use as a precursor for the synthesis of advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs). The ability of this compound to form stable complexes with metal ions has opened new avenues for developing high-performance materials with applications in catalysis, sensing, and energy storage.
The synthesis of 3-Amino-dihydro-pyridinone derivatives has also been a focal point of recent research. Scientists have developed novel synthetic routes that enhance the efficiency and scalability of producing these compounds. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such advancements are crucial for scaling up production to meet the growing demand for these compounds in both academic and industrial settings.
Furthermore, the biological activity of 3-Amino-dihydro-pyridinone has been extensively studied. Preclinical studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. These properties make it a promising candidate for developing natural product-inspired drugs that target oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
In conclusion, 3-Amino-dihydro-pyridinone (CAS No. 1248449) is a multifaceted compound with diverse applications across various fields. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both scientific innovation and industrial development.
1248449-14-0 (3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one) Related Products
- 25020-13-7(Fructose-histidine)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)




